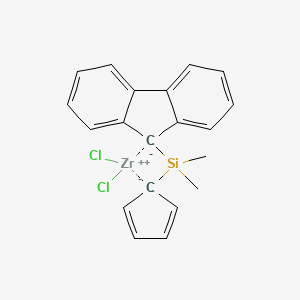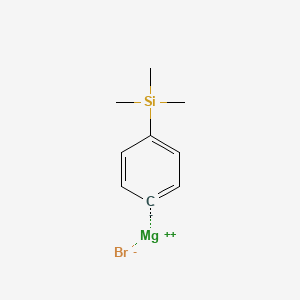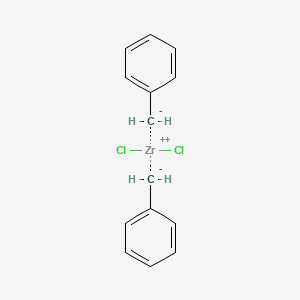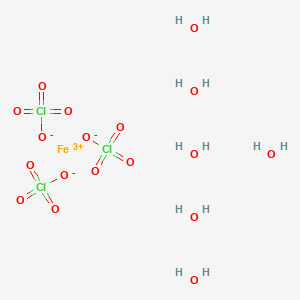
Dimethylsilyl(cyclopentadienyl-9-fluorenyl)zirconium dichloride
Übersicht
Beschreibung
Dimethylsilyl(cyclopentadienyl-9-fluorenyl)zirconium dichloride is a complex organometallic compound featuring zirconium bonded to a cyclopentadienyl ring, a fluorenyl group, and two chlorine atoms. This compound is of interest in various scientific research fields due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting zirconium tetrachloride with cyclopentadiene and fluorene in the presence of a methylsilane reagent under controlled conditions.
Ligand Exchange: Another method involves the ligand exchange reaction where a preformed zirconium complex is treated with dimethylsilyl chloride and fluorene.
Industrial Production Methods: Industrial production typically involves large-scale reactions under optimized conditions to ensure high yield and purity. The process may include the use of high-pressure reactors and continuous flow systems to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the oxidation state of zirconium.
Substitution: Substitution reactions involve the replacement of chlorine atoms with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Zirconium oxides and oxychlorides.
Reduction Products: Lower oxidation state zirconium complexes.
Substitution Products: Zirconium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a catalyst in organic synthesis, particularly in polymerization reactions. Biology: It serves as a probe in biological studies to understand metal-ligand interactions in biological systems. Medicine: Research is ongoing to explore its potential use in medical imaging and drug delivery systems. Industry: The compound finds applications in the production of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism by which dimethylsilyl(cyclopentadienyl-9-fluorenyl)zirconium dichloride exerts its effects involves its ability to coordinate with various substrates and act as a catalyst. The molecular targets and pathways involved depend on the specific application, such as catalytic cycles in polymerization or binding interactions in biological systems.
Vergleich Mit ähnlichen Verbindungen
Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride: Similar structure but with phenyl groups instead of methyl groups.
Cyclopentadienylzirconium dichloride: A simpler zirconium complex without the fluorenyl group.
Uniqueness: Dimethylsilyl(cyclopentadienyl-9-fluorenyl)zirconium dichloride is unique due to the presence of the dimethylsilyl group, which imparts different reactivity and stability compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
cyclopenta-2,4-dien-1-yl-fluoren-9-id-9-yl-dimethylsilane;dichlorozirconium(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Si.2ClH.Zr/c1-21(2,15-9-3-4-10-15)20-18-13-7-5-11-16(18)17-12-6-8-14-19(17)20;;;/h3-14H,1-2H3;2*1H;/q-2;;;+4/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEGFCCKOSSOIL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)([C-]1C=CC=C1)[C-]2C3=CC=CC=C3C4=CC=CC=C24.Cl[Zr+2]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2SiZr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6,7-diamino-2',7'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B6289295.png)








